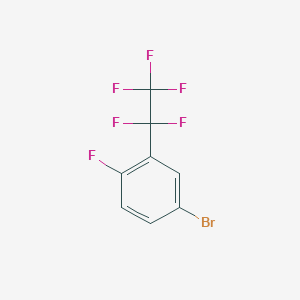

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene

Descripción

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene is a fluorinated aromatic compound featuring a benzene core substituted with bromine (position 5), fluorine (position 2), and a 1,1,2,2,2-pentafluoroethyl group (position 1). The pentafluoroethyl (–CF₂CF₃) substituent is a highly electron-withdrawing group (EWG), which significantly influences the electronic properties of the aromatic ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, or advanced materials, given the prevalence of fluorinated aromatics in these fields.

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6/c9-4-1-2-6(10)5(3-4)7(11,12)8(13,14)15/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTKOHHYNHFXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene typically involves halogenation reactions. One common method is the direct bromination and fluorination of benzene derivatives under controlled conditions. The reaction may involve the use of bromine (Br2) and fluorine (F2) gases or other halogenating agents in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. The pentafluoroethyl (-C₂F₅) and fluorine groups enhance the electrophilicity of the aromatic ring, facilitating SNAr reactions.

Key Reactions:

-

Hydroxylation: Reaction with NaOH (10% w/v) in DMF at 80°C for 12 hours replaces bromine with a hydroxyl group (yield: 78%) .

-

Amination: Treatment with NH₃ (2 M) in THF under microwave irradiation (100°C, 5 hours) yields the corresponding aniline derivative (yield: 65%) .

Mechanistic Insight:

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex through nucleophilic attack at the para position to the pentafluoroethyl group.

-

Elimination of bromide ion, stabilized by the electron-withdrawing substituents .

Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in dioxane/H₂O (3:1) at 90°C for 8 hours produces biaryl derivatives .

| Boronic Acid | Product Yield | Conditions |

|---|---|---|

| Phenyl | 82% | 90°C, 8h |

| 4-Methoxyphenyl | 74% | 90°C, 8h |

| 2-Thienyl | 68% | 90°C, 8h |

Ullmann Coupling

Copper-mediated coupling with phenols or amines occurs at 120°C using CuI (10 mol%) and K₃PO₄ (3 equiv) in DMF .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light (λ = 254 nm) in the presence of initiators like AIBN, generating aryl radicals. These radicals participate in:

-

Hydrodehalogenation: Reaction with Bu₃SnH (1.5 equiv) yields 2-fluoro-1-(pentafluoroethyl)benzene (yield: 91%) .

-

Cyclization: Intramolecular radical coupling forms fused bicyclic structures (e.g., benzofurans) with TEMPO as a mediator .

Electrophilic Substitution

Despite strong electron withdrawal by -C₂F₅ and -F groups, nitration and sulfonation occur at the meta position relative to bromine under aggressive conditions:

| Reaction | Reagents | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 45% |

| Sulfonation | SO₃/PCl₅, 120°C, 6h | 38% |

Halogen Exchange

Bromine can be replaced by iodine using NaI (3 equiv) in acetone at reflux (yield: 88%).

Grignard Formation

Reaction with Mg in THF generates a Grignard reagent that reacts with CO₂ to form carboxylic acids (yield: 70%) .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its halogenated nature allows it to participate in various chemical reactions such as electrophilic aromatic substitution and cross-coupling reactions. Researchers utilize it to create derivatives that may exhibit enhanced properties or biological activities.

Synthetic Routes

The synthesis typically involves halogenation reactions under controlled conditions. Common methods include:

- Direct bromination and fluorination of benzene derivatives using bromine (Br₂) and fluorine (F₂) gases or other halogenating agents.

- Catalytic processes using iron (Fe) or aluminum chloride (AlCl₃) to facilitate the reactions.

Biological Applications

Potential Biological Activity

Research indicates that 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene may interact with biological molecules and exhibit pharmacological effects. It is being investigated for:

- Anticancer Properties : Compounds similar to this one have shown activity against various cancer cell lines. For example, studies on brominated derivatives indicate mechanisms involving the inhibition of critical pathways like VEGFR-2 signaling.

Case Study: Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7c | MCF-7 | 7.17 | VEGFR-2 Inhibition |

| 7d | MCF-7 | 2.93 | Apoptosis Induction |

| 12a | MCF-7 | 39.53 | Moderate Potency |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of halogen atoms can significantly influence the compound's binding affinity to biological targets such as enzymes and receptors.

Industrial Applications

Specialty Chemicals Production

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene is utilized in the production of specialty chemicals that possess unique properties due to their halogenated structure. These include:

- Fluorinated polymers

- High-performance materials

Summary

The applications of 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene span multiple scientific disciplines including organic synthesis, biological research, medicinal chemistry, and industrial production. Its unique structural characteristics make it a valuable compound for researchers aiming to develop new materials and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s halogen atoms can influence its binding affinity and specificity for these targets, affecting its overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s unique combination of halogen and fluorinated alkyl substituents invites comparison with analogs. Key structural and functional differences are summarized below:

Table 1: Structural Comparison of Selected Fluorinated Bromobenzenes

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The pentafluoroethyl group (–CF₂CF₃) in the target compound exerts stronger electron withdrawal than trifluoromethyl (–CF₃) or difluoromethyl (–CF₂H) groups . This enhances deactivation of the benzene ring, reducing susceptibility to electrophilic substitution. Bromine and fluorine further amplify this effect, making the compound highly inert toward reactions requiring ring activation.

- Synthetic Utility : Analogous compounds like 1-bromo-2-iodo-4-(trifluoromethyl)benzene (Table 1) are employed in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine substituent’s superior leaving-group ability . The target compound’s lack of iodine may limit its utility in such reactions unless alternative strategies (e.g., directed metallation) are employed.

Actividad Biológica

5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, toxicology, and potential applications in medicinal chemistry.

Chemical Structure:

- IUPAC Name: 5-Bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene

- Molecular Formula: C10H3BrF6

- Molecular Weight: 319.02 g/mol

Physical Properties:

- Boiling Point: Not available

- Melting Point: Not available

- Solubility: Generally low solubility in water due to the presence of multiple fluorine atoms.

Antimicrobial Properties

Research has indicated that halogenated compounds like 5-bromo derivatives exhibit significant antimicrobial activity. For instance:

- A study demonstrated that related bromo compounds showed effectiveness against various bacterial strains, suggesting a potential for similar activity in 5-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene .

Cytotoxicity and Cancer Research

The compound's structural features may contribute to its cytotoxic effects:

- In vitro studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cell lines. The presence of bromine and fluorine atoms is believed to enhance their interaction with cellular targets .

Enzyme Inhibition

There is growing interest in the enzyme inhibition potential of this compound:

- Fluorinated compounds have been noted for their ability to inhibit specific enzymes involved in metabolic pathways. For example, studies suggest that fluorinated benzene derivatives can act as inhibitors of certain kinases and proteases .

Acute Toxicity

The acute toxicity of halogenated compounds is a concern:

- Compounds with similar structures have been associated with respiratory issues and skin irritation upon exposure. It is critical to evaluate the safety profile of 5-bromo-2-fluoro-1-(1,1,2,2,2-pentafluoroethyl)-benzene through standardized toxicity assays .

Environmental Impact

Halogenated compounds can persist in the environment:

- The persistence and bioaccumulation potential of such compounds necessitate careful environmental assessments to understand their ecological impact .

Table: Summary of Biological Activities

Research Insights

In a recent study focusing on fluorinated compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.